molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1273097
CAS No.: 630404-09-0
M. Wt: 301.49 g/mol
InChI Key: MBXJRMPJQITKRE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5BrClF3O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions generally include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol.

    Oxidation: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid.

Scientific Research Applications

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-chloro-3-methyl-5-(trifluoromethyl)phenyl]ethanone
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 1-Bromo-4-chloro-2-fluorobenzene

Uniqueness

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXJRMPJQITKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381958
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630404-09-0
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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